molecular formula C12H16N4O3S B11977784 ethyl 5-[(8-hydroxy-9H-purin-6-yl)thio]pentanoate CAS No. 6025-58-7

ethyl 5-[(8-hydroxy-9H-purin-6-yl)thio]pentanoate

Cat. No.: B11977784
CAS No.: 6025-58-7
M. Wt: 296.35 g/mol
InChI Key: MAPZCXQMLVFKQG-UHFFFAOYSA-N
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Description

Ethyl 5-[(8-hydroxy-9H-purin-6-yl)thio]pentanoate is a chemical compound with the molecular formula C12H16N4O3S and a molecular weight of 296.35 g/mol . This compound is known for its unique structure, which includes a purine ring system substituted with a hydroxy group and a thioether linkage to a pentanoate ester. It is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(8-hydroxy-9H-purin-6-yl)thio]pentanoate typically involves the reaction of 8-hydroxy-9H-purine-6-thiol with ethyl 5-bromopentanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(8-hydroxy-9H-purin-6-yl)thio]pentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 5-[(8-hydroxy-9H-purin-6-yl)thio]pentanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-[(8-hydroxy-9H-purin-6-yl)thio]pentanoate involves its interaction with specific molecular targets. The hydroxy group and thioether linkage allow it to form hydrogen bonds and hydrophobic interactions with proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-[(8-hydroxy-9H-purin-6-yl)thio]pentanoate is unique due to its specific substitution pattern on the purine ring and the presence of both a hydroxy group and a thioether linkage. This combination of functional groups allows for diverse chemical reactivity and potential biological activity .

Properties

CAS No.

6025-58-7

Molecular Formula

C12H16N4O3S

Molecular Weight

296.35 g/mol

IUPAC Name

ethyl 5-[(8-oxo-7,9-dihydropurin-6-yl)sulfanyl]pentanoate

InChI

InChI=1S/C12H16N4O3S/c1-2-19-8(17)5-3-4-6-20-11-9-10(13-7-14-11)16-12(18)15-9/h7H,2-6H2,1H3,(H2,13,14,15,16,18)

InChI Key

MAPZCXQMLVFKQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCSC1=NC=NC2=C1NC(=O)N2

Origin of Product

United States

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